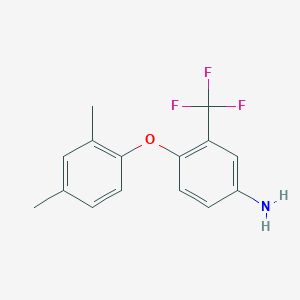
4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Material Applications
Facile Synthesis and Structural Properties : A study detailed the synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s, showcasing a method that could be applicable to synthesizing structurally related compounds. This research highlights the potential for creating materials with specific electronic properties (Ito et al., 2002).
Electrochemical Applications : Research on the electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solutions demonstrates the potential of aniline-based compounds in developing new materials with applications in energy storage and conversion (Shahhosseini et al., 2016).
Chemical Engineering and Novel Methodologies
- Innovative Synthesis Protocols : A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives was reported, indicating the importance of developing new methods for introducing functional groups to aniline backbones. This could provide a foundation for synthesizing compounds with similar functionalization to 4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline (Feng & Ngai, 2016).
Analytical Chemistry and Characterization
- Vibrational Analysis for Material Characterization : An experimental and theoretical vibrational analysis of compounds with structural similarities to 4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline explored the effects of substituents on the aniline structure. This research is crucial for understanding the electronic properties and potential applications of such compounds (Revathi et al., 2017).
Advanced Material Development
- Electroluminescence and Organic Electronics : A study on the synthesis of emitting amorphous molecular materials incorporating aniline derivatives demonstrates the potential of aniline-based compounds in organic electroluminescent devices and light-emitting materials (Doi et al., 2003).
Propriétés
IUPAC Name |
4-(2,4-dimethylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-5-13(10(2)7-9)20-14-6-4-11(19)8-12(14)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRBPQPALHYLJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

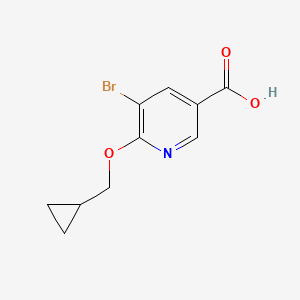
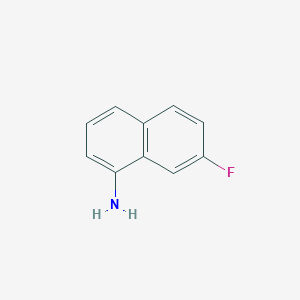
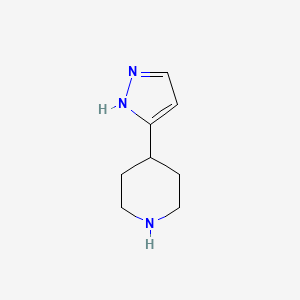
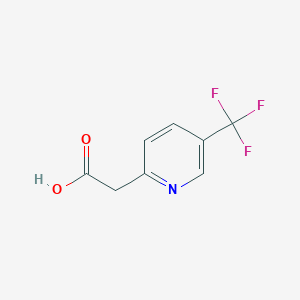
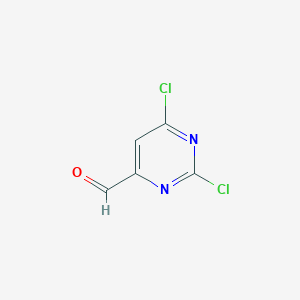
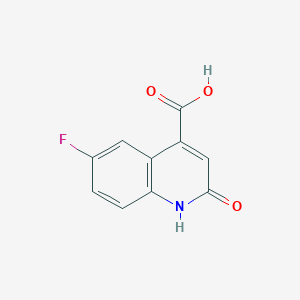
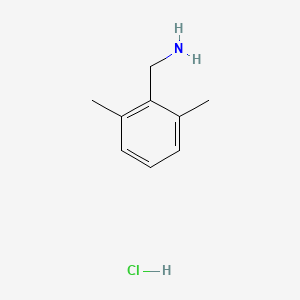
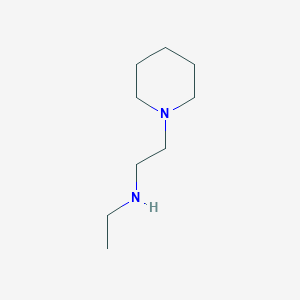
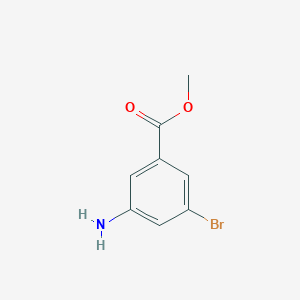
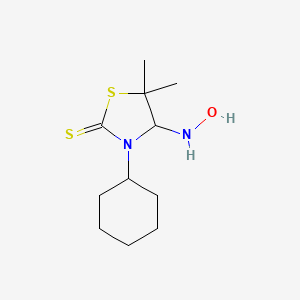
![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)
![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)
![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)
![Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345822.png)